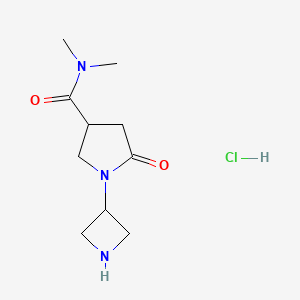
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of azetidines.
Méthodes De Préparation
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to drive the cycloaddition process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial use .
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it can be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as azetidine derivatives and oxetane derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, azetidine derivatives are known for their pharmacological properties, while oxetane derivatives are often used in materials science .
Similar Compounds::- Azetidine derivatives
- Oxetane derivatives
- Imidazole derivatives
Propriétés
Formule moléculaire |
C10H18ClN3O2 |
|---|---|
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-12(2)10(15)7-3-9(14)13(6-7)8-4-11-5-8;/h7-8,11H,3-6H2,1-2H3;1H |
Clé InChI |
IJZRACLGEGZHLS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


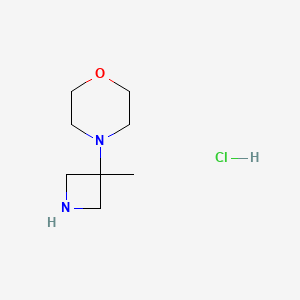

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
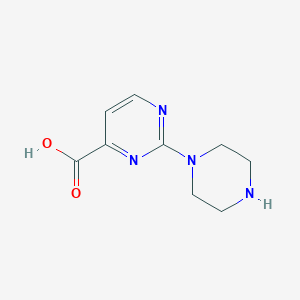

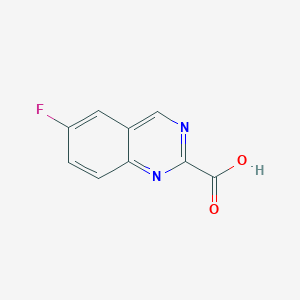
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
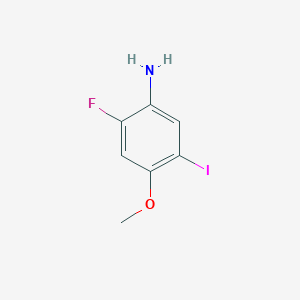
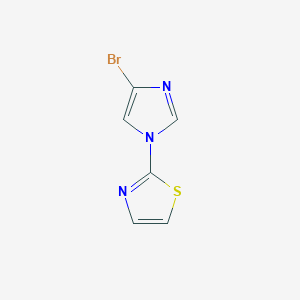
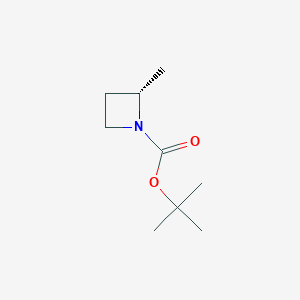
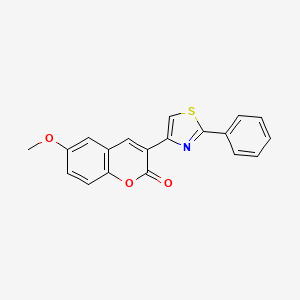

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
